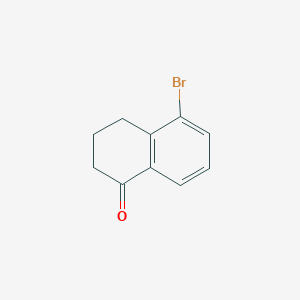

5-Bromo-1-tetralone

Vue d'ensemble

Description

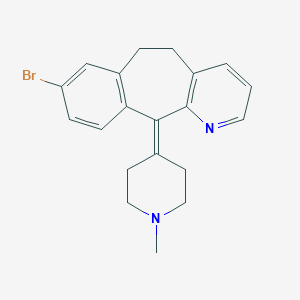

La 5-Bromotétralone, également connue sous le nom de 5-bromo-3,4-dihydro-1(2H)-naphtalénone, est un intermédiaire synthétique de formule moléculaire C10H9BrO et d’un poids moléculaire de 225,08 g/mol . Ce composé est principalement utilisé dans la synthèse pharmaceutique et est reconnu pour sa grande pureté et sa stabilité .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La 5-Bromotétralone peut être synthétisée par la bromation de la tétralone. Une méthode courante implique l’utilisation de brome en présence d’un catalyseur tel que le bromure de fer ou d’aluminium. La réaction a généralement lieu dans un solvant organique tel que le dichlorométhane à température ambiante. Le processus de bromation est hautement sélectif, conduisant à la formation de 5-Bromotétralone avec un rendement et une pureté élevés .

Méthodes de production industrielle : Dans les milieux industriels, la production de 5-Bromotétralone suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions réactionnelles afin de garantir un rendement et une pureté élevés. L’utilisation de réacteurs à flux continu et de systèmes automatisés contribue à maintenir la cohérence et l’efficacité de la production .

Analyse Des Réactions Chimiques

Types de réactions : La 5-Bromotétralone subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former des cétones ou des acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent la convertir en alcools ou en alcanes.

Substitution : Elle peut subir des réactions de substitution nucléophile, où l’atome de brome est remplacé par d’autres nucléophiles.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les amines, les thiols ou les alcoolates sont utilisés dans les réactions de substitution.

Principaux produits formés :

Oxydation : Formation de cétones ou d’acides carboxyliques.

Réduction : Formation d’alcools ou d’alcanes.

Substitution : Formation de divers dérivés de tétralone substitués

4. Applications de la Recherche Scientifique

La 5-Bromotétralone a une large gamme d’applications dans la recherche scientifique :

Chimie : Elle est utilisée comme élément constitutif dans la synthèse de molécules organiques complexes.

Biologie : Elle sert d’intermédiaire dans la synthèse de composés biologiquement actifs.

Médecine : Elle est utilisée dans le développement de médicaments pharmaceutiques, en particulier ceux ciblant les troubles neurologiques.

Industrie : Elle est utilisée dans la production de produits chimiques et de matériaux spécialisés

Applications De Recherche Scientifique

5-Bromotetralone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as an intermediate in the synthesis of biologically active compounds.

Medicine: It is used in the development of pharmaceutical drugs, particularly those targeting neurological disorders.

Industry: It is employed in the production of specialty chemicals and materials

Mécanisme D'action

Le mécanisme d’action de la 5-Bromotétralone implique son interaction avec des cibles moléculaires spécifiques. Elle peut agir comme un électrophile, participant à diverses réactions chimiques en acceptant des électrons de nucléophiles. Cette propriété la rend utile dans la synthèse de molécules organiques complexes. Les voies moléculaires et les cibles exactes dépendent de l’application spécifique et de la nature des réactions qu’elle subit .

Composés similaires :

- 5-Bromo-1-tétralone

- 5-Bromo-2-tétralone

- 5-Bromo-3-tétralone

Comparaison : La 5-Bromotétralone est unique en raison de sa bromation spécifique en position 5, qui confère des propriétés chimiques distinctes. Comparée à d’autres tétralones bromées, elle présente une réactivité plus élevée dans les réactions de substitution et une plus grande stabilité dans diverses conditions réactionnelles. Cela en fait un intermédiaire privilégié dans la synthèse pharmaceutique .

Comparaison Avec Des Composés Similaires

- 5-Bromo-1-tetralone

- 5-Bromo-2-tetralone

- 5-Bromo-3-tetralone

Comparison: 5-Bromotetralone is unique due to its specific bromination at the 5-position, which imparts distinct chemical properties. Compared to other brominated tetralones, it exhibits higher reactivity in substitution reactions and greater stability under various reaction conditions. This makes it a preferred intermediate in pharmaceutical synthesis .

Propriétés

IUPAC Name |

5-bromo-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5H,2-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMXOUYZZHVHEQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2Br)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447287 | |

| Record name | 5-Bromo-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68449-30-9 | |

| Record name | 5-Bromo-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-3,4-dihydro-2H-naphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

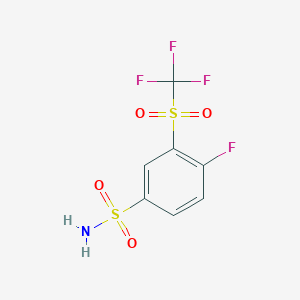

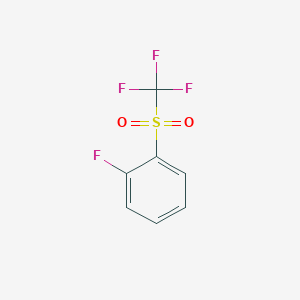

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[(1R)-3-(4-Morpholinyl)-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide](/img/structure/B30737.png)

![N-Boc-1-chloromethyl-1,2-dihydro-3H-benzo[e]indole](/img/structure/B30743.png)

![4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid](/img/structure/B30748.png)

![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-YL]methyl]-1-piperazinyl]benzoic acid ethyl ester](/img/structure/B30749.png)